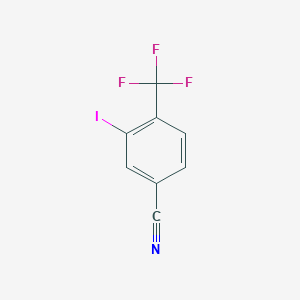

3-Iodo-4-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

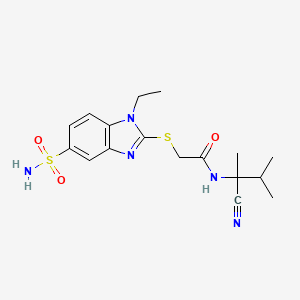

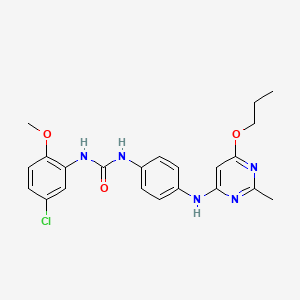

3-Iodo-4-(trifluoromethyl)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 297.02 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been achieved using copper-cyano complexes as effective Sandmeyer cyanating reagents . Another method involves the reductive coupling of amine and carbonyl of aldehydes/ketones in the presence of AcOH, EDC, and NaBH (OAc) 3 .Molecular Structure Analysis

The molecular formula of this compound is C8H3F3IN . The InChI code is 1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Process Optimization

3-Iodo-4-(trifluoromethyl)benzonitrile serves as an intermediate in various chemical synthesis processes. For instance, it is used in the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile through C–H lithiation and subsequent treatment with iodine under continuous flow conditions. This process has been optimized for reliability and scalability, highlighting its industrial relevance in producing specific iodinated compounds (Dunn et al., 2018).

Energy Storage and Conversion

In the field of energy, 4-(Trifluoromethyl)benzonitrile has been utilized as an innovative electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. The inclusion of this compound significantly enhances the cyclic stability and overall performance of the batteries, demonstrating its potential in improving energy storage technologies (Huang et al., 2014).

Catalysis and Organic Transformations

The compound is involved in catalytic processes and organic transformations. For example, methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds using a hypervalent iodine reagent, where mixtures of regioisomers are obtained, showcasing the chemical versatility and utility of this compound (Mejía & Togni, 2012).

Material Science and Engineering

In material science, the compound is used to modify properties of materials such as solar cells. For instance, a perfluorinated compound derived from 4-amino-2-(trifluoromethyl)benzonitrile was used as an additive in polymer solar cells, significantly improving their power conversion efficiency. This demonstrates its role in advancing photovoltaic technologies and enhancing the performance of renewable energy devices (Jeong et al., 2011).

Safety and Hazards

3-Iodo-4-(trifluoromethyl)benzonitrile is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid ingestion and inhalation, avoid dust formation, and wear personal protective equipment/face protection .

Eigenschaften

IUPAC Name |

3-iodo-4-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIYYECGGVTKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2598312.png)

![1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2598314.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)